Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals, dyes, rubber products, and many more .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) is also commonly used to analyze the crystal structures .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various types of organic reactions, including condensation reactions, cross-coupling reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the empirical formula, molecular weight, and other properties can be determined .Scientific Research Applications
Synthesis and Structural Analysis
Quinazoline derivatives, including those with complex substitutions, are often synthesized for their structural uniqueness and potential biological activity. For example, the work by Markosyan et al. (2000) delves into the synthesis and structural elucidation of a hexahydrospiro(benzo[h]quinazoline) derivative, showcasing the intricate reactions and analytical techniques involved in developing such compounds (Markosyan et al., 2000). Similarly, the synthesis of novel quinazolines with antimicrobial properties by Desai et al. (2007) underscores the chemical versatility and potential application of these compounds in developing new therapeutic agents (Desai et al., 2007).
Potential Biological Applications
The structural complexity of quinazoline derivatives lends itself to a variety of biological investigations. For instance, Szakonyi et al. (2002) explored the synthesis of a tetrahydroquinoline derivative, highlighting its significance as a constrained amino acid system, potentially relevant in peptide research and drug design (Szakonyi et al., 2002). Additionally, the study by El‐Badawi et al. (2002) on N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides reveals the exploration of quinazoline derivatives for their biological activities, further illustrating the breadth of research applications for these compounds (El‐Badawi et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have antitumor activities, suggesting that they may target proteins or pathways involved in cell proliferation .
Mode of Action
These compounds could potentially interact with their targets, leading to changes in the function of these proteins. This could result in altered cell signaling or metabolic pathways .
Biochemical Pathways
The affected pathways would likely be those involved in cell growth and proliferation. Downstream effects could include slowed cell growth or even cell death .
Result of Action
The molecular and cellular effects of the compound’s action could potentially include changes in gene expression, protein activity, and cellular metabolism. These changes could ultimately lead to effects on cell growth and survival .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins
Cellular Effects
The cellular effects of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are currently unknown. Related compounds have demonstrated significant effects on cellular processes. For example, certain benzodioxole derivatives have shown potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7 . These compounds were found to induce apoptosis and cause cell cycle arrests
Molecular Mechanism
Related benzodioxole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action
properties
CAS RN |
946330-19-4 |
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Molecular Formula |
C22H21N3O6S |
Molecular Weight |
455.49 |
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32) |
InChI Key |
HOYWJZXMJQSVDU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
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